molecular formula C16H26O7 B1255214 4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid

4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid

Cat. No. B1255214
M. Wt: 330.37 g/mol
InChI Key: NBMBQDMXBCIEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid is a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereo Selective Synthesis : This compound is a derivative of α-hydroxy acids, significant in the synthesis of biologically active natural products and pharmacologically active compounds. A study describes the stereo-selective synthesis of polysubstituted five-membered bicyclic α-hydroxy acid derivatives, like 4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid, from α, α, α-dialkylated 1,3-dixolan-4-one. This method offers a new avenue for preparing synthetically useful, highly functionalized stereoselective five-membered bicyclic α-hydroxy acids (Bulugahapitiya, 2019).

  • Photocatalytic Decarboxylative Reduction : This compound, as a type of α-hydroxy acid, can undergo photocatalytic decarboxylative reduction. This process is achieved via visible-light photoredox catalysis, offering a mild and rapid way to synthesize high-value compounds, including medicinally relevant scaffolds. This method can be particularly useful for regioselective decarboxylation in differently substituted dicarboxylic acids (Cassani et al., 2014).

Applications in Material Science

  • Polymer-supported Acetals : Polymer-supported acetals like this compound derivatives can release volatile aldehydes in moist air when an acid catalyst is embedded in the polymer. This is significant for protection and controlled delivery systems in various applications (Ceita et al., 1996).

  • Liquid Crystals : Certain derivatives of this compound can form liquid crystals, which are crucial in material science, particularly in the development of displays and optical devices. These crystals exhibit extensive smectic polymorphism and can be influenced by structural variations (Butcher et al., 1995).

Environmental Implications

  • Cloud Droplet Activation : Oxo-acids, including derivatives of this compound, are studied for their role in cloud condensation nuclei (CCN) activity. Understanding the thermodynamic properties and behavior of these compounds in atmospheric conditions is vital for climate studies and atmospheric chemistry (Frosch et al., 2010).

  • Urban Atmospheric Studies : Dicarboxylic acids, including derivatives of this compound, have been analyzed in urban aerosol samples. These studies help in understanding the distribution and impact of such compounds in urban environments, contributing to pollution and air quality research (Kawamura & Ikushima, 1993).

properties

Molecular Formula

C16H26O7

Molecular Weight

330.37 g/mol

IUPAC Name

4-decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid

InChI

InChI=1S/C16H26O7/c1-2-3-4-5-6-7-8-9-10-11-14(19)23-12(13(17)18)16(11,22)15(20)21/h11-12,22H,2-10H2,1H3,(H,17,18)(H,20,21)

InChI Key

NBMBQDMXBCIEMX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1C(=O)OC(C1(C(=O)O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCC1C(=O)OC(C1(C(=O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
Reactant of Route 2
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
Reactant of Route 3
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
Reactant of Route 4
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
Reactant of Route 5
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
Reactant of Route 6
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid

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